6-Amino-4-hydroxyquinoline-2-carboxylic acid

Overview

Description

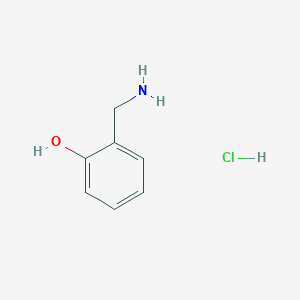

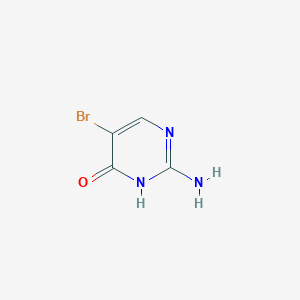

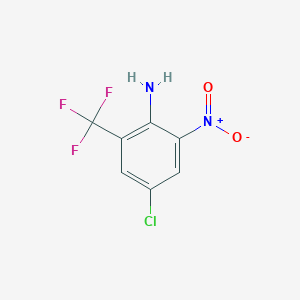

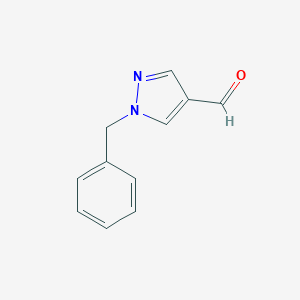

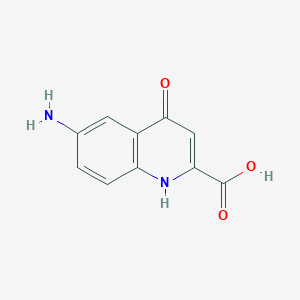

6-Amino-4-hydroxyquinoline-2-carboxylic acid , also known by its chemical formula C10H7N1O3 , is a heterocyclic compound with a fascinating double-ring structure. It consists of a benzene ring fused with a pyridine moiety, making it an essential segment of both natural and synthetic compounds. Quinoline, the parent compound, has versatile applications in industrial and medicinal fields .

Synthesis Analysis

Several synthesis protocols have been reported for constructing the quinoline scaffold. Notable classical methods include the Gould–Jacob , Friedländer , Pfitzinger , Skraup , Doebner von Miller , and Conrad-Limpach reactions. Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols contribute to the functionalization of this scaffold .

Molecular Structure Analysis

The molecular formula of 6-Amino-4-hydroxyquinoline-2-carboxylic acid reveals its composition: C10H7N1O3 . The compound’s structure combines an amino group, a hydroxy group, and a carboxylic acid group, resulting in its unique properties .

Chemical Reactions Analysis

While specific reactions involving this compound may vary, it can participate in various transformations, including acylation, amidation, and cyclization reactions. These reactions contribute to the synthesis of derivatives with potential biological and pharmaceutical activities .

Scientific Research Applications

Synthesis of Biologically Active Compounds

Quinoline derivatives, such as 6-Amino-4-hydroxyquinoline-2-carboxylic acid, are essential scaffolds in medicinal chemistry. They serve as key intermediates in the synthesis of compounds with potential biological and pharmaceutical activities. The versatility of quinoline allows for the development of new drugs with improved efficacy and reduced side effects .

Anticonvulsant and Antiexcitotoxic Agent

This compound has been identified as an intermediate in synthetic chemistry with applications as an anticonvulsant and antiexcitotoxic agent. It may find use in therapies for neurobiological disorders, potentially offering new avenues for the treatment of conditions like epilepsy .

Inhibitor of 2OG Oxygenase Subfamilies

6-Amino-4-hydroxyquinoline-2-carboxylic acid could act as an inhibitor of 2-oxoglutarate (2OG) and iron-dependent oxygenases. These enzymes are therapeutic targets for various human diseases, including those involving epigenetic processes .

Lead Compound for Drug Discovery

Due to its structural significance, this quinoline derivative can be a lead compound in drug discovery, particularly in the search for treatments targeting DNA and histone demethylases. It represents a starting point for modifications to enhance cell permeability and efficacy .

Scaffold for Synthetic Organic Chemistry

The compound is a vital scaffold for leads in synthetic organic chemistry. It provides a framework upon which various functional groups can be added, allowing for the creation of diverse molecules with specific properties for industrial applications .

Environmental Impact Reduction

Research into quinoline derivatives also focuses on developing synthesis protocols that minimize environmental impact. This includes finding greener reaction pathways and reducing the side effects of chemical syntheses on the environment .

Development of Chalcone Derivatives

6-Amino-4-hydroxyquinoline-2-carboxylic acid can be used in the synthesis of bioactive chalcone derivatives. These derivatives are anchored with heterocyclic compounds and have shown pharmacological activities, making them candidates for further drug development .

Chemical Research and Education

Lastly, this compound serves as an important chemical in research and education, helping students and researchers understand the properties and reactions of heterocyclic compounds. It is often used in laboratory settings for instructional purposes and to demonstrate synthetic techniques .

Mechanism of Action

Target of Action

6-Amino-4-hydroxyquinoline-2-carboxylic acid is a derivative of quinoline, a heterocyclic compound that plays a major role in medicinal chemistry . Quinoline and its derivatives have been reported to have versatile applications in the fields of industrial and synthetic organic chemistry . .

Mode of Action

Quinoline derivatives have been reported to have diverse biological activities, including antimicrobial, anticancer, and antifungal effects . The interaction of 6-Amino-4-hydroxyquinoline-2-carboxylic acid with its targets and the resulting changes would depend on the specific biological activity of the compound.

Biochemical Pathways

Quinoline derivatives have been reported to have a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Quinoline derivatives have been reported to have diverse biological activities, suggesting that they may have various molecular and cellular effects .

Action Environment

The synthesis of quinoline derivatives has been reported to involve various reaction protocols, suggesting that the action of these compounds may be influenced by environmental factors .

properties

IUPAC Name |

6-amino-4-oxo-1H-quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c11-5-1-2-7-6(3-5)9(13)4-8(12-7)10(14)15/h1-4H,11H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZEFSCNILAKRAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-4-hydroxyquinoline-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.